Naphthol AS-D chloroacetate

Description

Historical Development and Significance of Naphthol AS-D Chloroacetate (B1199739) as a Substrate

Early Applications and Evolution of the Leder Stain

The chloroacetate esterase (ChAE) reaction, famously known as the Leder stain, is a histochemical technique that allows for the detection of ChAE activity, notably in neutrophilic granulocytes and mast cells. nih.gov The journey to the modern Leder stain began with the work of Gomori in 1953, who first utilized Naphthol-AS-chloroacetate as a substrate for identifying cytoplasmic esterase activity. nih.gov Subsequent research led to the discovery of a more suitable substrate, Naphthol AS-D chloroacetate, which has since become the preferred choice for the ChAE assay in enzyme histochemistry. nih.govresearchgate.net

The Leder stain leverages the enzymatic activity of specific esterases present in certain cells. The technique involves incubating tissue sections or blood smears with this compound. karger.com The esterase within the target cells hydrolyzes the substrate, and the resulting product couples with a diazonium salt to form a brightly colored, insoluble deposit at the site of enzyme activity. nih.govkarger.com Various diazonium salts, such as fast garnet GBC, pararosanilin, and new fuchsin, have been used as couplers, with systematic modifications made to optimize the reaction for different sample types, including formalin-fixed, paraffin-embedded tissues and blood smears. nih.gov The stability of chloroacetate esterase in paraffin-embedded tissue has made the Leder stain a valuable tool for retrospective studies on archival material. oncohemakey.com

Role in the Advancement of Hematopathology Research Methodologies

This compound has played a significant role in the evolution of diagnostic and research methodologies in hematopathology. The chloroacetate esterase stain is a key marker for identifying cells of the neutrophilic series and is also used to identify mast cells. oncohemakey.com This specificity is crucial for the diagnosis of various hematologic disorders.

The stain is particularly valuable in the differential diagnosis of acute leukemias. oup.com While myeloperoxidase (MPO) is a primary screening test to distinguish acute myeloid leukemia (AML) from acute lymphoblastic leukemia (ALL), the chloroacetate esterase stain provides additional crucial information. oncohemakey.com It is strongly positive in neutrophilic granulocytes and their precursors, starting from promyelocytes, with the activity decreasing as the cells differentiate. nih.gov This characteristic helps in identifying the granulocytic lineage, even in poorly differentiated myeloid leukemias. nih.gov

Furthermore, the stability of the enzyme in paraffin-embedded tissues allows for the use of the chloroacetate esterase stain in diagnosing myeloid sarcoma and identifying extramedullary hematopoiesis. oncohemakey.com The stain is typically negative in monocytes, megakaryocytes, erythroblasts, and lymphocytes, which aids in distinguishing different cell lineages. oncohemakey.com However, it is noteworthy that abnormal eosinophils, such as those seen in AML with bone marrow eosinophilia, can also be positive for chloroacetate esterase. oncohemakey.com The development of methods for the simultaneous demonstration of nonspecific esterase (in monocytes) and chloroacetate esterase (in granulocytes) has further enhanced the accurate diagnosis of acute myelomonocytic leukemias. oup.comtandfonline.com

| Cell Type | Chloroacetate Esterase Activity |

| Neutrophilic Granulocytes | Strongly Positive nih.govoncohemakey.com |

| Mast Cells | Positive nih.govoncohemakey.com |

| Promyelocytes | High Activity nih.gov |

| Monocytes | Negative oncohemakey.com |

| Lymphocytes | Negative oncohemakey.com |

| Megakaryocytes | Negative oncohemakey.com |

| Erythroblasts | Negative oncohemakey.com |

| Abnormal Eosinophils (in AML) | Positive oncohemakey.com |

Enzymatic Principle of this compound Esterase (NASDCE) Activity

The utility of this compound in histochemistry is based on a specific enzymatic reaction that results in a visible colored product, allowing for the localization of enzyme activity within cells.

Mechanism of Hydrolysis and Chromogenic Reaction

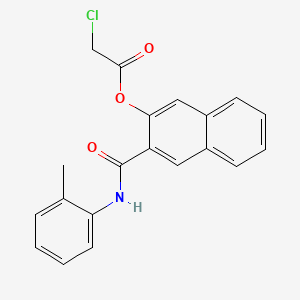

The fundamental principle of the this compound Esterase (NASDCE) stain lies in the enzymatic hydrolysis of the substrate, this compound, by a specific type of esterase present in certain cells, most notably those of the granulocytic lineage. sigmaaldrich.comalfa-chemistry.com This enzyme, often referred to as specific esterase, breaks the ester bond in the this compound molecule. karger.com

This hydrolysis reaction liberates a free naphthol compound, specifically Naphthol AS-D. sigmaaldrich.comalfa-chemistry.com The released Naphthol AS-D is then able to couple with a diazonium salt that is present in the reaction mixture. nih.govkarger.com This coupling reaction, known as an azo-coupling reaction, results in the formation of a highly colored, insoluble azo dye. nih.govresearchgate.net The dye precipitates at the site of the enzyme activity, providing a precise localization of the esterase within the cell's cytoplasm. nih.govalfa-chemistry.com The intensity of the colored deposit is directly proportional to the activity of the chloroacetate esterase in the cell. google.com

Intermediary Products and Dye Formation in Research Contexts

The process of dye formation in the NASDCE reaction involves a series of chemical transformations. The initial substrate is this compound. nih.gov The key enzyme, chloroacetate esterase, acts as a catalyst to hydrolyze this substrate.

The primary intermediary product of this enzymatic hydrolysis is Naphthol AS-D (3-hydroxy-2-naphthoic acid o-toluidide). alfa-chemistry.comgoogle.com This liberated naphthol derivative is the crucial component that will form the final colored product.

The final step is the chromogenic reaction where the Naphthol AS-D couples with a diazonium salt. nih.gov A variety of diazonium salts can be used as couplers, including Fast Blue BBN, Fast Garnet GBC, pararosaniline, and new fuchsin. nih.govoup.comnih.gov The choice of coupler can influence the color and quality of the final precipitate. nih.gov For instance, using pararosaniline as the coupling agent results in a red-brown precipitate in the cytoplasm of positive cells. alfa-chemistry.combasobiotech.com The resulting insoluble azo dye is a stable, brightly colored molecule that is easily visualized under a light microscope, marking the location of chloroacetate esterase activity. nih.govoup.com

| Compound Name | Chemical Formula | Role in Reaction |

| This compound | C₂₀H₁₆ClNO₃ | Substrate |

| Chloroacetate esterase | Not assigned | Enzyme |

| Naphthol AS-D | C₁₈H₁₅NO₂ | Intermediary Product |

| Diazonium Salt (e.g., Pararosaniline) | Variable | Coupling Agent |

| Azo Dye | Variable | Final Colored Product |

| Formaldehyde (B43269) | CH₂O | Fixative alfa-chemistry.com |

| Sodium Nitrite (B80452) | NaNO₂ | Reagent for diazotization alfa-chemistry.com |

| Phosphate (B84403) Buffer | Variable | Buffer alfa-chemistry.com |

| Methyl Green | C₂₇H₃₅Br₂N₃ | Counterstain alfa-chemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-13-6-2-5-9-17(13)22-20(24)16-10-14-7-3-4-8-15(14)11-18(16)25-19(23)12-21/h2-11H,12H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVKYSCWHDVMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956687 | |

| Record name | 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35245-26-2 | |

| Record name | 3-[[(2-Methylphenyl)amino]carbonyl]-2-naphthalenyl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35245-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthol AS-D chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035245262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[(2-methylphenyl)amino]carbonyl]-2-naphthyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Specificity and Cellular Localization in Research Models

Characterization of Chloroacetate (B1199739) Esterase (ChAE) Activity

Chloroacetate Esterase (ChAE) refers to the specific enzymatic activity responsible for the hydrolysis of Naphthol AS-D chloroacetate. This activity is a hallmark of certain serine proteases primarily found within the granules of myeloid and mast cells. The histochemical reaction involves the enzymatic cleavage of the chloroacetate group from the naphthol compound. This liberated naphthol derivative then immediately couples with a diazonium salt present in the staining solution, forming a brightly colored, insoluble precipitate at the site of the enzyme. alfa-chemistry.comsigmaaldrich.com This localized color deposit allows for the microscopic visualization of cells containing the active enzyme. One of the significant advantages of this technique is its applicability to paraffin-embedded tissue sections, a feature not common to all enzyme histochemical methods. sigmaaldrich.com

The term "specific esterase" or Chloroacetate Esterase (ChAE) is largely attributed to the activity of several chymotrypsin-like serine proteases located in the azurophilic granules of neutrophils and the granules of mast cells. researchgate.net Research has identified key enzymes responsible for this activity:

Human Leukocyte Elastase (HLE): This enzyme, found in the azurophil granules of neutrophils, is a primary target of this compound staining. researchgate.net

Cathepsin G: Also a major component of azurophilic granules, the activity of Cathepsin G can be detected using this compound as a substrate. researchgate.net

Proteinase 3 (PR3): While direct enzymatic studies are less commonly cited, Proteinase 3 is a major serine protease co-localized with elastase and Cathepsin G in azurophilic granules. nih.gov Monoclonal antibodies directed against PR3 are used as immunohistochemical markers for this compound, indicating a strong correlation and co-localization of the enzyme and the staining activity. nih.gov

Mast cell chymase is another key enzyme that exhibits this chloroacetate esterase activity, contributing to the strong staining observed in mast cell populations.

The hydrolysis of this compound by enzymes like human leukocyte elastase follows a mechanism characteristic of serine proteases. This mechanism relies on a catalytic triad (B1167595) of amino acid residues—typically histidine, aspartic acid, and serine—within the enzyme's active site. worthington-biochem.com

The process unfolds in several steps:

Substrate Binding: The this compound substrate binds to the active site of the enzyme.

Nucleophilic Attack: The serine residue in the catalytic triad, acting as a potent nucleophile, attacks the carbonyl carbon of the ester bond in the substrate.

Acyl-Enzyme Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the naphthol portion of the substrate. An acyl-enzyme intermediate is formed, where the chloroacetyl group is covalently bonded to the serine residue of the enzyme. worthington-biochem.com

Deacylation: The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, which regenerates the active enzyme and releases the chloroacetate group.

The liberated naphthol compound is then available to react with the diazonium salt, completing the histochemical visualization. alfa-chemistry.com

Cell Lineage Specificity and Research Implications

The restricted expression of the target enzymes confers a high degree of cellular specificity to this compound staining, making it a valuable tool for lineage profiling in hematopathology research.

This compound is widely considered a specific marker for cells of the granulocytic lineage. sigmaaldrich.comsigmaaldrich.com The enzymatic activity is present in the primary (azurophilic) granules of these cells.

Neutrophils: Mature neutrophils exhibit strong, granular cytoplasmic positivity, reflecting the high concentration of elastase, Cathepsin G, and Proteinase 3 in their granules. nih.gov

Promyelocytes: As precursors in the granulocytic series, promyelocytes also show high ChAE activity. nih.gov However, this activity tends to decrease as the cells differentiate into later stages. nih.gov

This specific staining is crucial in hematology for distinguishing myeloid leukemias from lymphoid leukemias and for identifying myeloid sarcoma, a tumor mass composed of myeloid blasts. researchgate.net

Mast cells consistently demonstrate intense ChAE activity, making this compound a reliable method for their identification in tissue sections. nih.gov The staining is typically strong and granular, localized to the cell's cytoplasm where the granules containing chymase and other proteases reside. This method is often considered easier for identifying mast cells compared to some traditional metachromatic stains.

The specificity of this compound for granulocytic cells and mast cells is highlighted by its general lack of reactivity in other hematopoietic lineages.

Monocytes: Staining in monocytes is typically weak to absent, which is a key feature used to differentiate them from neutrophils in blood and bone marrow smears. nih.govsigmaaldrich.com

Lymphocytes, Erythroblasts, and Megakaryocytes: These cell lineages are consistently negative for ChAE activity. nih.gov

This differential staining pattern is particularly useful in the classification of acute leukemias. For instance, it helps distinguish acute myeloblastic leukemia (AML) with granulocytic differentiation from acute monocytic leukemia and acute lymphoblastic leukemia (ALL). nih.gov

Data Tables

Table 1: Histochemical Staining Patterns with Chloroacetate in Acute Leukemia Subtypes

| Leukemia Subtype | FAB Classification | Chloroacetate Staining Pattern |

| Acute Myeloid Leukemia (undifferentiated) | M0 | - |

| Acute Myeloid Leukemia (myeloblastic) | M1-M3 | + |

| Acute Myelomonocytic Leukemia | M4 | + |

| Acute Monocytic Leukemia | M5 | ± |

| Acute Erythroid Leukemia | M6 | - |

| Acute Megakaryocytic Leukemia | M7 | - |

| Acute Lymphoblastic Leukemia | ALL | - |

| Data sourced from the PDQ® Cancer Information Summary, National Cancer Institute. nih.gov | ||

| Key: + (Positive), - (Negative), ± (Variable/Weak) |

Table 2: Summary of this compound Staining in Hematopoietic Cells

| Cell Type | Lineage | Staining Intensity |

| Neutrophil | Granulocytic | Strong Positive |

| Promyelocyte | Granulocytic | Strong Positive |

| Eosinophil | Granulocytic | Negative |

| Basophil | Granulocytic | Negative |

| Mast Cell | Mast Cell | Strong Positive |

| Monocyte | Monocytic | Weak to Negative |

| Lymphocyte | Lymphoid | Negative |

| Plasma Cell | Lymphoid | Negative |

| Erythroblast | Erythroid | Negative |

| Megakaryocyte | Megakaryocytic | Negative |

Functional Significance of ChAE Activity in Cellular Processes

The detection of chloroacetate esterase (ChAE) activity, facilitated by the substrate this compound, is significant in understanding various cellular functions, particularly within the hematopoietic system. The enzyme's restricted expression pattern allows for its use as a marker in studies of myeloid cell lineage and in identifying key effector cells of the immune response.

This compound is instrumental in the study of myeloid cell development. The enzyme it detects, ChAE, is considered a specific esterase for cells of the granulocytic lineage. nih.govoncohemakey.com Its activity is notably high in early myeloid precursors, such as promyelocytes found in the bone marrow, and this activity progressively decreases as the cells mature. nih.gov This inverse relationship between ChAE activity and differentiation status makes it a valuable cytochemical marker for assessing myeloid maturation.

In hematopathology, this staining technique is a key tool for the classification of acute leukemias. It aids in distinguishing acute myelogenous leukemia from monocytic leukemia. jst.go.jp Leukemic cells of the granulocytic series typically show a positive reaction, whereas cells of the monocytic lineage are generally negative or exhibit only weak staining. oncohemakey.comnih.govnih.gov In cases of acute myelomonocytic leukemia, leukemic cells can display properties of both granulocytes and monocytes, sharing positivity for both specific and nonspecific esterases. nih.gov Research in acute promyelocytic leukemia has suggested that the level of ChAE activity may also serve as a prognostic indicator, with lower activity correlating with higher white blood cell counts and shorter survival. mahidol.ac.th

Table 1: Chloroacetate Esterase (ChAE) Staining in Myeloid Cells

| Cell Type | Lineage | Typical ChAE Activity (using this compound) | Significance |

|---|---|---|---|

| Promyelocyte | Myeloid (Granulocytic) | Strong Positive | Marker of immaturity |

| Neutrophil | Myeloid (Granulocytic) | Positive | Marker for granulocytic lineage |

| Monocyte | Myeloid (Monocytic) | Negative to Weak Positive | Differentiation from granulocytes |

| Myeloblast (AML) | Myeloid (Granulocytic) | Variable Positive | Aid in leukemia classification |

A potential functional link between ChAE activity and arachidonic acid metabolism is primarily established through the identification of mast cells. nih.govmedicaljournalssweden.seresearchgate.net The this compound stain is a highly effective method for identifying mast cells in tissue sections, often providing clearer differentiation than traditional metachromatic stains. medicaljournalssweden.semedicaljournalssweden.se

Mast cells are potent inflammatory cells that, upon activation, initiate the arachidonic acid cascade. nih.gov This metabolic pathway begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2. nih.govmdpi.com Subsequently, arachidonic acid is metabolized by two major enzymatic pathways:

Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostanoids, including prostaglandins (B1171923) and thromboxanes. cvphysiology.comyoutube.com These metabolites are key mediators of inflammation, vasodilation, and platelet aggregation. cvphysiology.com

Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes and lipoxins. nih.govmdpi.com Leukotrienes are powerful chemoattractants for neutrophils and are involved in bronchoconstriction and increased vascular permeability. nih.gov

Therefore, while ChAE itself does not directly participate in the arachidonic acid cascade, its utility as a definitive marker for mast cells provides an indirect but significant link. medicaljournalssweden.senih.gov Identifying ChAE-positive mast cells in tissues allows researchers to pinpoint a primary source of potent, biologically active lipid mediators derived from arachidonic acid, which are central to inflammatory and immune responses. nih.gov

Table 2: Key Enzymes and Metabolites in the Arachidonic Acid Pathway

| Pathway | Key Enzymes | Major Active Metabolites | Primary Functions in Inflammation |

|---|---|---|---|

| Cyclooxygenase (COX) | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Prostaglandins (e.g., PGD2, PGE2), Thromboxanes (e.g., TXA2) | Vasodilation, Fever, Pain, Platelet Aggregation |

Methodological Advancements and Optimization of Naphthol As D Chloroacetate Staining Protocols for Research

Evolution of Staining Reagents and Couplers

The quality and consistency of the Naphthol AS-D chloroacetate (B1199739) stain are critically dependent on the chemical components of the reaction, namely the diazonium salt coupler and the buffer system. Research and commercial kit development have led to more stable and efficient reagent formulations, improving the clarity and intensity of the final stain.

The choice of diazonium salt as the coupling agent is a critical variable that influences the color, stability, and intensity of the final precipitate. Diazonium salts are characteristically unstable, particularly in solution, and are often prepared fresh by reacting a primary aromatic amine with sodium nitrite (B80452) in an acidic medium. sigmaaldrich.comlkouniv.ac.in However, the development of stabilized diazonium salts and stable base solutions has simplified protocols and improved reproducibility. sigmaaldrich.comscientificlabs.ie

Several diazonium salts and their precursor amines are utilized in Naphthol AS-D chloroacetate staining protocols, each with distinct characteristics:

Pararosanilin: This primary amine is a component of basic fuchsin and is frequently used to create a hexazotized pararosanilin solution, which serves as an effective coupling agent. alfa-chemistry.commedicaljournalssweden.senih.gov It typically produces a bright red reaction product, allowing for sharp contrast and easy identification of positive cells. medicaljournalssweden.se

New Fuchsin: Also a component of basic fuchsin, New Fuchsin can be diazotized for use as a trapping agent in enzyme histochemistry. It is essential to distinguish between pararosanilin and other fuchsin variants, as their performance can differ significantly in specific applications. nih.govsci-hub.se

Fast Red Violet LB Base: This stabilized base is a common component in commercial kits. sigmaaldrich.comfishersci.com It is used to generate a diazonium salt that couples with the hydrolyzed naphthol to form a distinct, highly colored red deposit at the sites of esterase activity. sigmaaldrich.comscbt.com

Fast Blue BB Base: Similar to Fast Red Violet LB, this is available as a stabilized solution for esterase cytochemistry, offering an alternative color profile for the final precipitate. sigmaaldrich.comscientificlabs.ie

Fast Garnet GBC: This compound is another diazo component used in azo coupling reactions, contributing to the palette of colors available for histochemical demonstration. scientificlabs.ie

Fast Red B: While used in various histochemical applications, its specific performance characteristics in this compound staining are part of the broader family of diazonium couplers available to researchers.

The selection of a particular diazonium salt often depends on the desired color of the final product, the stability of the reagent, and its compatibility with other elements of the experimental protocol, such as counterstains or simultaneous immunohistochemical procedures.

| Diazonium Salt/Precursor | Common Application in Esterase Staining | Typical Final Color | Formulation Notes |

| Pararosanilin | Freshly prepared hexazonium-p-rosaniline as a coupling agent. nih.govmedicaljournalssweden.se | Bright Red medicaljournalssweden.se | Highly effective but requires fresh preparation from the amine, sodium nitrite, and acid. medicaljournalssweden.se |

| New Fuchsin | Can be diazotized for use as a trapping agent in enzyme histochemistry. nih.gov | (Not specified) | Performance can vary from Pararosanilin; purity is critical. nih.gov |

| Fast Red Violet LB Base | Used as a stable base solution in kits to form the diazonium salt. sigmaaldrich.comfishersci.com | Red sigmaaldrich.com | Offers convenience and stability compared to freshly prepared salts. sigmaaldrich.com |

| Fast Blue BB Base | Provided as a stable solution for esterase cytochemistry. sigmaaldrich.comscientificlabs.ie | (Not specified, typically blue/black) | Provides an alternative color for multiplexing or specific contrast needs. sigmaaldrich.com |

| Fast Garnet GBC | Used as a diazo component in histochemistry. scientificlabs.ie | (Not specified, typically brown/red) | A classic diazonium salt used in various azo coupling reactions. scientificlabs.ie |

The pH of the incubation medium is a critical factor that directly influences both the rate of enzymatic hydrolysis of this compound and the subsequent azo coupling reaction. The specific chloroacetate esterase enzyme has an optimal pH range for its activity, and the coupling reaction itself is highly pH-dependent. medicaljournalssweden.seaakash.ac.in Consequently, the choice of buffer system is crucial for maintaining the optimal pH and ensuring a strong, specific signal.

Different protocols employ various buffer systems to achieve the desired pH:

Phosphate (B84403) Buffers: Widely used in histochemistry, phosphate buffer systems are effective in the physiological pH range and are common components in staining kits. alfa-chemistry.combasobiotech.comavantorsciences.com

Veronal Acetate (B1210297) Buffer: A protocol described by Leder utilizes a Veronal acetate buffer at pH 6.8, which is then adjusted down to 6.3 during the preparation of the final staining solution. medicaljournalssweden.se

TRIZMAL™ Buffer: Commercial kits may include specific buffer concentrates, such as TRIZMAL™ 6.3, which provides a stable pH of 6.3 for the reaction. sigmaaldrich.com

Citrate (B86180) Buffer: In some formulations, a citrate solution with a more acidic pH of 3.6 is included, which may be used in pre-incubation or fixation steps rather than for the enzymatic reaction itself. fishersci.com

The pH directly affects reaction kinetics; staining time can vary significantly with the pH of the solution. medicaljournalssweden.se Furthermore, research has shown that modulating the pH can even be used to differentiate between various types of granulocytes. For instance, one study utilized a fluorescent probe system based on this compound esterase activity at different pH values (5.0, 7.4, and 10) to sort acid, neutrophil, and alkaline granulocytes, respectively. rsc.org This highlights the profound impact of pH on the reaction's outcome and its potential for advanced cytochemical analysis. The azo coupling reaction is also sensitive to pH, with optimal conditions for coupling with phenols typically occurring in mildly alkaline, neutral, or mildly acidic mediums. lkouniv.ac.in

| Buffer System | Reported pH | Application Context | Impact on Staining |

| Veronal Acetate | 6.3 - 6.8 | Mast cell identification in paraffin (B1166041) sections. medicaljournalssweden.se | Provides the optimal environment for the specific esterase reaction described by Leder. medicaljournalssweden.se |

| Phosphate | Physiological range | General component in staining kits for blood and bone marrow smears. alfa-chemistry.combasobiotech.com | A versatile and commonly used buffer for maintaining stable pH. avantorsciences.com |

| TRIZMAL™ | 6.3 | Component in commercial specific esterase staining kits. sigmaaldrich.com | Standardized buffer ensuring reproducible pH for the enzymatic reaction. |

| Citrate | 3.6 | Component in commercial specific esterase staining kits. fishersci.com | Likely used for fixation or pre-treatment steps rather than the primary incubation. |

Sample Preparation and Preservation for Optimal Research Outcomes

The preservation of enzyme activity and cellular morphology is paramount for achieving meaningful results with this compound staining. The choice of fixation method and tissue processing technique must be carefully considered based on the sample type.

Proper fixation is essential to preserve cellular antigens and enzyme function while preventing autolysis. The optimal fixation method varies with the sample type.

Blood and Bone Marrow Smears: Smears are typically air-dried before being fixed. alfa-chemistry.com Formaldehyde-based fixatives are commonly used. alfa-chemistry.combasobiotech.com A mixture of citrate, acetone, and formaldehyde (B43269) has also been described as an effective fixative. sigmaaldrich.com Fixed smears can often be stored at room temperature for several weeks without a significant loss of enzyme activity. sigmaaldrich.com

Tissue Sections: For tissues intended for paraffin embedding, 10% neutral buffered formalin is a standard fixative that has been shown to be compatible with subsequent chloroacetate esterase staining. nih.gov This compatibility is a notable advantage of the technique.

A significant advantage of the this compound esterase stain is its versatility and robustness, allowing for its application on both paraffin-embedded and frozen tissue sections. sigmaaldrich.com

Paraffin-Embedded Sections: The ability to stain paraffin sections is a unique feature for an enzyme histochemical technique, as the processing steps of dehydration and wax infiltration often destroy enzyme activity. waxitinc.com This allows for the retrospective analysis of archived tissues and provides superior morphological detail compared to frozen sections. medicaljournalssweden.sewaxitinc.comunc.edu

Frozen Sections: For studies where maximal preservation of enzyme activity is the priority, frozen sections are ideal. unc.eduhistobiolab.com The tissue is rapidly frozen, sectioned on a cryostat, and then fixed, bypassing the harsh solvents used in paraffin processing. ucsd.edu While this method provides the highest sensitivity for enzyme detection, it can sometimes result in less optimal tissue architecture and the formation of ice crystal artifacts if not performed carefully. ucsd.eduresearchgate.net

The choice between paraffin and frozen sections depends on the specific research question, balancing the need for morphological clarity with the requirement for maximum enzyme preservation. histobiolab.com

While cryopreservation is a key technique for the long-term storage of tissue samples, it is not standard practice for the staining solutions themselves, particularly the working solution containing the diazonium salt.

Staining Solutions: Most commercial kits recommend storing stock reagent solutions, such as the stabilized base and substrate, under refrigeration at 2-8°C. alfa-chemistry.comfishersci.comsigmaaldrich.com The final working staining solution, which contains the freshly formed and highly reactive diazonium salt, is inherently unstable. lkouniv.ac.inunacademy.com Protocols universally advise that this solution should be prepared immediately before use and typically discarded within minutes to an hour to ensure optimal staining and avoid background signal from reagent decomposition. alfa-chemistry.com

Tissue Sections: In contrast, unfixed tissue sections mounted on slides can be stored at -80°C for up to a year. rndsystems.com Free-floating sections can also be stored long-term at -20°C in cryoprotectant solutions containing agents like sucrose, ethylene (B1197577) glycol, and glycerol (B35011) to prevent freeze-thaw damage. nih.govihcworld.com These techniques ensure that tissue samples can be collected and stored for later analysis without significant degradation of enzymatic activity.

Development of Combined Staining Methodologies

The integration of this compound staining with other techniques has paved the way for more sophisticated analyses of tissue microenvironments and cellular functions. These combined approaches allow for the simultaneous visualization of enzyme activity and other specific molecular markers, providing a more comprehensive understanding of cell populations in health and disease. nih.gov

A significant advancement has been the development of a combined method that allows for the simultaneous detection of ChAE activity and the immunolabeling of specific protein targets on the same tissue section. nih.govnih.gov This dual-staining protocol has proven particularly valuable in the study of mast cells within their native tissue microenvironment. nih.govnih.gov The protocol involves first performing the enzymohistochemical reaction for ChAE using this compound, followed by an antigen retrieval step and subsequent immunohistochemical staining for markers such as CD117 and Carboxypeptidase A3 (CPA3). nih.gov

CD117, a transmembrane receptor, is crucial for the development and proliferation of mast cells, while CPA3 is a key enzyme stored in mast cell granules. researchgate.net By combining these techniques, researchers can not only identify ChAE-positive mast cells but also assess their expression of other critical proteins. For instance, studies have successfully visualized ChAE-positive mast cells that are also immunopositive for CD117. nih.govresearchgate.net This combined approach has revealed variations in CD117 expression levels among ChAE-positive mast cells and has identified CD117-positive cells that lack ChAE activity. researchgate.net

Similarly, the co-localization of ChAE activity and CPA3 expression within mast cell granules has been demonstrated. researchgate.net The findings show ChAE activity present both within CPA3-positive granules and in the intergranular matrix, providing insights into the functional state and secretory potential of these cells. researchgate.net This integrated method significantly enhances the ability to characterize the histoarchitectonics of mast cell populations and understand the functional significance of ChAE in various physiological and pathological contexts. nih.govnih.gov

| Target Combination | Key Research Finding | Significance |

|---|---|---|

| ChAE + CD117 | Observed ChAE-positive mast cells with varying levels of CD117 expression, as well as CD117-positive cells lacking ChAE activity. researchgate.net | Allows for the differentiation of mast cell subsets based on enzymatic and protein marker profiles. |

| ChAE + CPA3 | Demonstrated co-localization of ChAE activity and CPA3 within mast cell granules and the intergranular matrix. researchgate.net | Provides insights into the packaging and potential for selective release of mast cell mediators. |

The combination of this compound staining (a specific esterase) with assays for non-specific esterases provides a powerful tool for differentiating hematopoietic cell lineages, particularly between granulocytic and monocytic cells. sigmaaldrich.com Chloroacetate esterase is considered a specific marker for cells of the granulocytic lineage, showing high activity in neutrophils and mast cells, while it is characteristically negative in monocytes, lymphocytes, and megakaryocytes. oncohemakey.comsigmaaldrich.com In contrast, non-specific esterases, which utilize substrates like α-naphthyl butyrate (B1204436) or α-naphthyl acetate, are strongly positive in monocytes and macrophages. oncohemakey.comnih.gov

Protocols have been developed for the simultaneous demonstration of both enzyme types on a single blood or bone marrow smear. nih.gov One such method uses a combination of this compound and α-naphthyl butyrate as substrates with a single coupler, such as hexazotized pararosaniline. nih.gov This results in distinct color reactions within different cell types. For example, in a double-staining procedure, granulocytes exhibit bright red granulation from the ChAE reaction, while monocytes show black granulation due to non-specific esterase activity. sigmaaldrich.com

This dual-staining approach is particularly useful for the accurate diagnosis of acute leukemias, where distinguishing between myeloid and monocytic blasts is critical. nih.gov The clear and precise localization of the different colored enzyme reaction products allows for a more definitive identification of cell lineages than could be achieved with either stain alone. nih.gov

| Cell Type | This compound Esterase (Specific) | α-Naphthyl Acetate/Butyrate Esterase (Non-Specific) |

|---|---|---|

| Neutrophilic Granulocytes | Positive (Bright Red Granulation) sigmaaldrich.com | Negative/Weak |

| Monocytes | Negative oncohemakey.com | Strongly Positive (Black Granulation) sigmaaldrich.com |

| Lymphocytes | Negative oncohemakey.com | Negative or Focal Paranuclear Positivity (T-cells) oncohemakey.com |

| Mast Cells | Positive oncohemakey.com | Variable |

Innovations in cytochemical methods have led to the development of sophisticated techniques for sorting granulocytes based on both enzyme activity and cellular pH. One such advanced approach utilizes specially designed fluorescent small molecules, or probes, whose fluorescence is logically regulated by both this compound esterase (NAS-DCE) and pH. rsc.org

This method is based on a series of probes whose Excited-State Intramolecular Proton Transfer (ESIPT) process is controlled by these two factors. rsc.org A specific molecule, HBT-ASD-2, serves as a prime example. This probe can emit different fluorescence signals depending on the pH environment after being acted upon by NAS-DCE. rsc.org Specifically, it produces distinct fluorescence outputs at different pH values corresponding to the environments of different granulocyte types (acidic, neutral, and alkaline). rsc.org

This differential signaling allows for the effective sorting of acid, neutrophil, and alkaline granulocytes. rsc.org For example, under the influence of NAS-DCE, the HBT-ASD-2 probe can emit fluorescence at 438 nm and 545 nm, with the specific output varying at pH levels of 5.0, 7.4, and 10.0. rsc.org This technique not only facilitates the physical separation of granulocyte subtypes but also allows for the real-time monitoring of NAS-DCE activity. rsc.org This provides a powerful analytical tool for clinical blood analysis and research into granulocyte function. rsc.org

| Condition (pH) | Associated Granulocyte Type | Fluorescence Output Signal (Wavelength) |

|---|---|---|

| pH 5.0 | Acid Granulocytes (e.g., Eosinophils) | Distinct signal at 438 nm / 545 nm rsc.org |

| pH 7.4 | Neutrophil Granulocytes | Distinct signal at 438 nm / 545 nm rsc.org |

| pH 10.0 | Alkaline Granulocytes (e.g., Basophils) | Distinct signal at 438 nm / 545 nm rsc.org |

Research Applications of Naphthol As D Chloroacetate in Biological and Medical Sciences

Hematopathology Research and Cell Lineage Identification

In hematopathology, the study of diseases of the blood and bone marrow, Naphthol AS-D chloroacetate (B1199739) is instrumental for cell lineage identification. The chloroacetate esterase enzyme is considered a specific marker for cells of the granulocytic lineage, which includes neutrophils. This specificity allows researchers and clinicians to distinguish between different types of blood cells, a critical step in the diagnosis and classification of various hematological disorders. The staining procedure can be applied to peripheral blood smears, bone marrow aspirates, and even paraffin-embedded tissue sections.

Naphthol AS-D chloroacetate staining is a key cytochemical technique used in the differential diagnosis of acute leukemias. The presence or absence of chloroacetate esterase activity helps to distinguish between acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

Acute Myeloid Leukemia (AML): Blasts of the granulocytic lineage in AML typically show positive staining for chloroacetate esterase. This reaction helps to confirm the myeloid origin of the leukemic cells.

Acute Lymphoblastic Leukemia (ALL): In contrast, lymphoblasts in ALL are negative for chloroacetate esterase, as they belong to the lymphoid lineage.

Myelomonocytic Leukemia: In cases of acute myelomonocytic leukemia, a double esterase staining technique is often employed. This compound is used to identify the granulocytic component, while another substrate, α-naphthyl butyrate (B1204436), is used to identify the monocytic component. This dual staining is crucial for the correct classification of this leukemia subtype.

Myeloid Sarcoma: Myeloid sarcoma is a solid tumor composed of immature myeloid cells. Because chloroacetate esterase is stable in paraffin-embedded tissues, this compound staining is a valuable tool for diagnosing myeloid sarcoma from tissue biopsies.

| Leukemia Type | This compound Esterase Staining Result | Lineage Indicated |

| Acute Myeloid Leukemia (AML) | Positive | Granulocytic |

| Acute Lymphoblastic Leukemia (ALL) | Negative | Lymphoid |

| Acute Myelomonocytic Leukemia | Positive (in granulocytic cells) | Granulocytic and Monocytic |

| Myeloid Sarcoma | Positive | Myeloid |

The analysis of bone marrow is fundamental in hematology for assessing blood cell production (hematopoiesis). This compound staining aids in the characterization of immature hematopoietic cells within the bone marrow. The enzyme chloroacetate esterase is present in promyelocytes, the precursors of granulocytes, and its activity can be detected using this staining method. This allows for the identification and enumeration of these early granulocytic precursors, which is important in evaluating normal and abnormal myelopoiesis (the production of myeloid cells). In conditions such as myelodysplastic syndromes, abnormal patterns of chloroacetate esterase staining can be observed, providing diagnostic and prognostic information.

Inflammatory and Immune Response Studies

Beyond hematopathology, this compound is a valuable reagent in studies of inflammation and immune responses. Its ability to specifically stain neutrophils and mast cells allows researchers to visualize and quantify these key inflammatory cells in various tissue contexts.

Neutrophils are among the first immune cells to arrive at a site of injury or infection, and their infiltration is a hallmark of acute inflammation. This compound staining provides a reliable method for the quantification and localization of neutrophils in tissue sections.

In experimental models of tissue injury, such as renal ischemia-reperfusion injury, researchers can use this staining technique to assess the extent of neutrophil infiltration into the damaged tissue. researchgate.net An increase in the number of stained neutrophils can correlate with the severity of the inflammatory response and tissue damage. This quantitative data is crucial for understanding the pathogenesis of inflammatory diseases and for evaluating the efficacy of anti-inflammatory therapies. For instance, in studies of renal ischemia-reperfusion, a reduction in this compound-positive cells in treated groups compared to controls would suggest a successful anti-inflammatory intervention. researchgate.net

| Research Model | Application of this compound | Research Finding |

| Renal Ischemia-Reperfusion | Staining of kidney tissue sections to identify neutrophils. | Allows for the quantification of neutrophil infiltration as a measure of inflammatory response to injury. researchgate.net |

| Lipopolysaccharide-induced Inflammation | Staining of liver tissue to assess neutrophil infiltration. | Used to quantify the extent of neutrophil accumulation in response to systemic inflammation. |

Mast cells are another important immune cell type involved in allergic reactions and inflammatory responses. They are characterized by the presence of large cytoplasmic granules that contain a variety of inflammatory mediators. These granules also contain chloroacetate esterase, making this compound a useful tool for identifying and analyzing mast cell populations in different tissues.

Researchers have utilized this staining method to study mast cells in various tissue microenvironments:

Jejunal Submucosa: In the gastrointestinal tract, mast cells are implicated in inflammatory bowel disease and other conditions. This compound staining can be used to visualize mast cells in the submucosa of the jejunum, allowing for the study of their distribution and density in health and disease. nih.govresearchgate.net

Paraganglioma: The role of mast cells in tumors is an active area of research. Staining for chloroacetate esterase has been used to identify mast cells within paragangliomas, which are rare neuroendocrine tumors. nih.govresearchgate.net This allows for the investigation of the potential interactions between mast cells and tumor cells.

Skin: In dermatology, mast cells are key players in conditions such as urticaria and mastocytosis. This compound staining is a reliable method for identifying mast cells in skin biopsies, aiding in the diagnosis and study of these disorders. nih.govresearchgate.netmedicaljournalssweden.se

By combining this compound staining with other histological and immunohistochemical techniques, researchers can gain a more comprehensive understanding of the complex interplay between different immune cells within a tissue. This combined approach allows for the assessment of immune cell integration and the dynamics of the tissue landscape during an immune response.

Experimental Models and Therapeutic Interventions

This compound serves as a critical substrate for demonstrating specific esterase activity, primarily associated with cells of the granulocytic lineage, such as neutrophils and mast cells. sigmaaldrich.comnih.govnih.gov This enzymatic reaction produces a highly colored deposit at the site of activity, allowing for the precise visualization and quantification of these cells in tissue sections and smears. sigmaaldrich.com This histochemical technique, often referred to as the Leder stain, is a valuable tool in experimental pathology and pharmacology to assess the inflammatory component of various disease models and to evaluate the efficacy of therapeutic interventions. sigmaaldrich.com

Evaluating Cellular Responses to Pharmacological Agents (e.g., Edaravone in Ischemia-Reperfusion Injury)

This compound staining is instrumental in assessing the cellular effects of pharmacological agents, particularly those targeting inflammatory responses. By enabling the identification and quantification of key inflammatory cells like neutrophils, the technique provides tangible evidence of a drug's mechanism of action. nih.govresearchgate.net

A notable example is in the study of ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs after blood supply returns to an area following a lack of oxygen. Neutrophil infiltration is a key pathological feature of I/R injury. Researchers have utilized this compound esterase staining to evaluate the effectiveness of Edaravone, a neuroprotective agent, in mitigating this inflammatory response. nih.govneurology-asia.org

In an experimental model of leg ischemia-reperfusion in rats, lung tissue was examined for neutrophil infiltration. The this compound esterase stain was used to identify active neutrophils, which appear as red-stained cells. The study compared a control group (subjected to I/R injury without treatment) to a group treated with Edaravone at the start of reperfusion. nih.gov

The findings revealed a significant infiltration of strongly stained, active neutrophils in the lung sections of the control group. In contrast, the Edaravone-treated group showed markedly less infiltration of active neutrophils. This application of this compound provided direct visual and quantitative evidence of Edaravone's ability to suppress the neutrophil-mediated inflammatory cascade that contributes to lung damage following limb I/R injury. nih.gov

| Experimental Group | Treatment | Observation via this compound Staining | Inferred Cellular Response |

|---|---|---|---|

| Control | Ischemia-Reperfusion Only | High density of strongly stained (red) active neutrophils in lung tissue. | Significant inflammatory response characterized by robust neutrophil infiltration. |

| Edaravone | Ischemia-Reperfusion + Edaravone at start of reperfusion | Low density of active neutrophils in lung tissue. | Suppression of neutrophil infiltration, indicating an anti-inflammatory effect of the pharmacological agent. |

Investigating Cellular Changes in Disease Pathogenesis

The specificity of this compound for esterases in granulocytes and mast cells makes it an invaluable tool for investigating the pathogenesis of a wide range of diseases where these cells play a pivotal role. nih.govnih.gov Its application allows researchers to map the distribution and density of these cells in tissues, providing insights into the inflammatory microenvironment of various pathological conditions. sigmaaldrich.comnih.gov

Hematologic Disorders: In hematology, the stain is crucial for differentiating cell lineages in bone marrow and peripheral blood. It is considered a specific marker for cells of granulocytic origin. nih.gov This specificity is applied to distinguish between acute myelogenous leukemia and monocytic leukemia, as the staining patterns for neutrophils and monocytes are distinct. jst.go.jp

Inflammatory and Immune-Mediated Diseases: this compound staining is widely used in models of inflammatory diseases to quantify cellular infiltration. For instance:

In models of lipopolysaccharide (LPS)-induced systemic inflammatory response syndrome, the stain has been used to demonstrate severe neutrophil infiltration in the glomeruli and interstitium of the kidney, a key event in the development of acute kidney injury. researchgate.net

In studies of liver ischemia-reperfusion injury, the technique is employed to count the number of infiltrating neutrophils in liver tissue, providing a quantitative measure of the inflammatory damage. researchgate.net

The enzyme has also been demonstrated in the granules of globule leucocytes in the tracheal epithelium, suggesting its utility as a marker for these cells and prompting discussion of their potential role as natural killer cells. karger.com

Macrophage and Mast Cell Biology: Research has also explored the relationship between chloroacetate esterase-positive macrophages and prostaglandin (B15479496) synthase-rich macrophages in the thymus, suggesting a possible role for the enzyme in the metabolism of arachidonic acid. nih.gov Furthermore, it is a well-established method for identifying mast cells in various tissues, including skin and intestinal mucosa, aiding in the study of mast cell-driven pathologies like mastocytosis and allergic reactions. researchgate.netmedicaljournalssweden.se

| Disease/Condition Model | Tissue/Sample Type | Target Cell Type(s) | Key Research Finding Enabled by Staining |

|---|---|---|---|

| Acute Myelogenous vs. Monocytic Leukemia | Blood/Bone Marrow Smears | Neutrophils, Monocytes | Differentiation between leukemia subtypes based on distinct cellular staining patterns. nih.govjst.go.jp |

| Acute Kidney Injury (LPS-induced) | Kidney Tissue Sections | Neutrophils | Quantification of neutrophil infiltration in glomeruli and interstitium, confirming a key pathological event. researchgate.net |

| Liver Ischemia-Reperfusion | Liver Tissue Sections | Neutrophils | Assessment of inflammatory injury by counting infiltrated polymorphonuclear cells. researchgate.net |

| Mastocytosis | Skin/Connective Tissue Sections | Mast Cells | Identification and enumeration of mast cells, confirming diagnosis and assessing cellular density. medicaljournalssweden.se |

Limitations and Challenges in Naphthol As D Chloroacetate Research Methodologies

Sensitivity and Specificity Considerations

A primary area of challenge in utilizing Naphthol AS-D chloroacetate (B1199739) pertains to its sensitivity and the specificity of its staining patterns across different cell types.

| Cytochemical Stain | Mean Sensitivity (%) in Acute Promyelocytic Leukemia | Range of Sensitivity (%) |

|---|---|---|

| Sudan Black B | 98% | 81-100% |

| Myeloperoxidase (MPO) | 92% | 70-100% |

| Naphthol AS-D Chloroacetate Esterase | 49.4% | 2-100% |

This table presents comparative sensitivity data from a study on acute promyelocytic leukemia, highlighting the lower mean sensitivity of this compound esterase compared to Sudan Black B and Myeloperoxidase. nih.gov

The specificity of this compound, often called a "specific esterase" for granulocytes, is challenged by ambiguous staining in other cell types, particularly monocytes and eosinophils. sigmaaldrich.comalfa-chemistry.com While the enzyme is considered specific for cells of the granulocytic lineage, monocytes can also exhibit staining. sigmaaldrich.com This staining is typically weak to absent, and differentiation from the strong positive reaction in neutrophils often relies on interpreting the intensity, which can be subjective. sigmaaldrich.comsigmaaldrich.com

Furthermore, the staining pattern in eosinophils presents another layer of complexity. Chloroacetate esterase is generally negative in normal eosinophils. oncohemakey.com However, abnormal eosinophils, such as those observed in certain cases of acute myeloid leukemia (AML), can be positive for the stain. oncohemakey.com This variability complicates diagnosis and necessitates careful correlation with other morphological and immunophenotypic findings.

| Cell Type | Typical this compound Staining Pattern | Source of Ambiguity/Challenge |

|---|---|---|

| Neutrophils | Strongly Positive | Differentiation from other positive cells in dense infiltrates. medicaljournalssweden.se |

| Monocytes | Weak to Absent | Overlap in weak-positive staining can be confused with negative or weakly positive granulocytes. sigmaaldrich.comnih.gov |

| Eosinophils | Negative (Normal) / Positive (Abnormal, e.g., in AML) | Staining is dependent on the pathological state of the cell. oncohemakey.com |

| Mast Cells | Strongly Positive | Can be difficult to differentiate from neutrophils in dense inflammatory infiltrates based solely on this stain. medicaljournalssweden.se |

| Lymphocytes, Erythroblasts, Megakaryocytes | Negative | Generally reliable for negative staining in these lineages. oncohemakey.com |

Methodological Variability and Standardization Issues

Reproducibility in this compound staining is hampered by variability in methodology and a lack of stringent standardization across laboratories.

The this compound staining procedure involves a series of reagents, including a fixative, a pararosaniline solution, sodium nitrite (B80452), a buffer, and the this compound substrate solution itself. alfa-chemistry.com The purity and stability of these components are critical for reproducible results. For instance, the working solution, prepared by mixing several components, must be used shortly after preparation (e.g., within 10 minutes) to ensure efficacy. alfa-chemistry.com The substrate solution itself must be protected from direct sunlight. alfa-chemistry.com Furthermore, the procedure is often performed at 37°C, and failure to maintain this temperature can lead to weak or negative reactions. sigmaaldrich.comsigmaaldrich.com This temperature dependency requires the use of accurately calibrated, controlled-temperature water baths for optimal results. sigmaaldrich.com

The interpretation of this compound staining is inherently subjective. Results are often graded on a semi-quantitative scale (e.g., 0 to 4+) based on the quantity and intensity of the colored deposits within the cytoplasm. sigmaaldrich.com This scoring is based on a "somewhat subjective interpretation," which can lead to inter-observer variability. sigmaaldrich.com In tissues with dense cellular infiltrates, such as in certain inflammatory conditions, the presence of numerous positive neutrophils can make it very difficult to identify and accurately assess individual mast cells, which are also strongly positive. medicaljournalssweden.se The intensity of the reaction can also vary within a single cell type, which may reflect the cell's functional state, further complicating standardized interpretation. nih.gov

Integration with Modern Diagnostic and Research Platforms

While traditional cytochemistry remains useful, its role has been increasingly supplemented or replaced by more advanced techniques. The integration of this compound staining with these modern platforms presents both opportunities and challenges. The advent of immunophenotyping by flow cytometry has provided a more quantitative and objective method for cell lineage identification, gradually replacing the central role of cytochemical stains in the diagnosis of hematologic disorders like acute myeloid leukemia. oncohemakey.com

However, the this compound stain is being adapted for use in multi-modal analyses. For example, researchers have developed combined methods that successfully perform the chloroacetate esterase reaction first, followed by immunohistochemical labeling on the same tissue section. nih.govresearchgate.net This allows for the identification of esterase-positive cells (like mast cells) while simultaneously probing for other specific protein markers in the surrounding tissue microenvironment. nih.gov This integration significantly expands the utility of the classic histochemical technique, enabling a more detailed investigation into the biology and interactions of specific cell populations. nih.gov

Complementarity with Immunophenotyping and Molecular Techniques

Despite its limitations, N-AS-DCA staining can be a powerful complementary tool when integrated with more sophisticated research techniques. Its strength lies in providing crucial spatial and morphological context to the data generated by immunophenotyping and molecular analyses.

Synergy with Immunohistochemistry and Immunofluorescence

A significant advancement in the utility of N-AS-DCA is its successful combination with immunohistochemistry (IHC). researchgate.netnih.gov This dual-staining approach allows for the simultaneous visualization of chloroacetate esterase activity and the expression of specific protein markers. For instance, by combining N-AS-DCA with antibodies against cell surface markers like CD117 (a mast cell marker), researchers can unequivocally differentiate between mast cells and neutrophils within the same tissue section. researchgate.net This combined methodology provides a more comprehensive understanding of the cellular composition and spatial relationships within a specific tissue microenvironment. nih.gov

While direct, routine protocols for combining N-AS-DCA with multicolor immunofluorescence are not widely documented, the principles of sequential staining and imaging could theoretically be applied. Challenges would likely include spectral overlap between the N-AS-DCA reaction product and certain fluorophores, as well as potential effects of the enzymatic reaction on antigen integrity.

Integration with Flow Cytometry: A Correlative Approach

Direct integration of N-AS-DCA staining into flow cytometry workflows is not a standard practice. Flow cytometry relies on the detection of fluorescent signals from labeled antibodies to identify and quantify cell populations in suspension. The colorimetric precipitate generated by the N-AS-DCA reaction is not fluorescent and would interfere with the optical systems of a flow cytometer.

However, N-AS-DCA staining serves as a valuable correlative technique to flow cytometric immunophenotyping, particularly in the diagnosis and classification of hematologic malignancies like acute myeloid leukemia (AML). In cases where flow cytometry identifies a population of cells with an ambiguous immunophenotype, cytochemical stains such as N-AS-DCA on bone marrow smears can provide critical information about the lineage of the leukemic blasts. For example, a diagnosis of acute monocytic leukemia may be considered in cases with weak or faint non-specific esterase staining, even when N-AS-DCA is negative.

The table below illustrates the complementary nature of these techniques in a diagnostic setting:

| Technique | Primary Role | Advantages | Limitations |

| This compound Staining | Morphological identification of granulocytes and mast cells. | Provides spatial context within tissues; cost-effective. | Qualitative; lacks specificity between neutrophils and mast cells; can be time-consuming. |

| Flow Cytometry Immunophenotyping | High-throughput quantification of cell populations based on surface and intracellular markers. | Quantitative; multiparametric analysis of single cells. | Loss of tissue architecture; requires cell suspension. |

| Immunohistochemistry (IHC) | Localization of specific proteins within tissue sections. | Provides spatial information and protein expression data. | Can be semi-quantitative; subject to antibody specificity issues. |

Potential in Molecular Analysis: A Frontier with Hurdles

The compatibility of N-AS-DCA staining with downstream molecular techniques, such as laser capture microdissection (LCM) followed by DNA or RNA analysis, remains an area with limited exploration and significant potential challenges. The fixation and staining process, particularly the use of organic solvents and the enzymatic reaction itself, could potentially compromise the integrity of nucleic acids. The degradation of RNA is a particular concern, as it is more labile than DNA.

Successful molecular analysis of N-AS-DCA stained cells would depend on the development of protocols that can effectively preserve nucleic acid quality. While LCM allows for the precise isolation of stained cells, the subsequent extraction and amplification of genetic material would require rigorous quality control to ensure the reliability of the results. Further research is needed to validate the feasibility of integrating N-AS-DCA staining into molecular pathology workflows.

Future Directions and Emerging Research Avenues for Naphthol As D Chloroacetate

Development of Novel Probes and Detection Systems

The foundational principle of Naphthol AS-D chloroacetate (B1199739) as a substrate involves its enzymatic hydrolysis by ChAE, which liberates a naphthol compound. This product then couples with a diazonium salt to form a brightly colored, insoluble precipitate at the site of enzyme activity, allowing for microscopic visualization nih.gov. Future developments are aimed at refining this process for greater sensitivity and quantitative power.

Exploration of Fluorescent Substrates for Enhanced Resolution and Real-Time Monitoring

While the classic method yields a chromogenic (colored) product, Naphthol AS-D chloroacetate is also recognized as a fluorogenic substrate. The enzymatic reaction can produce a fluorescent product, offering a basis for detection methods with potentially higher sensitivity than colorimetric approaches. Research is moving towards the development of novel fluorescent substrates that could offer improved signal-to-noise ratios and greater photostability. The goal is to create probes that allow for not only static imaging with higher resolution but also the potential for real-time monitoring of esterase activity within living cells or tissue explants. This would enable dynamic studies of cellular processes such as degranulation in mast cells, where ChAE activity changes over time nih.gov.

Integration with Flow Cytometry for Quantitative Analysis of Esterase Activity

Flow cytometry is a powerful technology for the high-throughput, quantitative analysis of single cells in a suspension researchgate.net. While traditional ChAE staining is tissue-based and provides crucial spatial context, its role in quantitative analysis is being supplemented by flow cytometry oncohemakey.com. The integration of these techniques is a key area of development. For instance, after initial characterization of tissue architecture with ChAE histochemistry, specific cell populations can be isolated from tissues and analyzed via flow cytometry using antibodies against cell surface markers nih.govnih.gov.

Future applications may involve the development of fluorogenic ChAE substrates that are optimized for flow cytometry. Such a substrate would allow for the direct quantification of esterase activity within thousands of individual cells per second. This could provide valuable data on the heterogeneity of enzyme expression within a cell population (e.g., neutrophils or mast cells) and how this changes in response to stimuli or in different disease states researchgate.net. This approach would merge the specificity of enzymatic staining with the statistical power of flow cytometry.

Advanced Applications in Tissue Microenvironment Analysis

The tissue microenvironment, a complex ecosystem of various cell types and extracellular matrix components, is critical in both normal physiology and disease. This compound is being increasingly used in combination with other techniques, such as immunohistochemistry, to unravel these complex interactions nih.gov.

High-Throughput Screening of Cellular Responses to Environmental Factors

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds or genetic modifications google.comlobov.com.ar. While this compound staining itself is not a primary HTS method, it serves as a crucial secondary validation tool in HTS campaigns. For example, in studies screening for genes or drugs that modulate inflammation, this compound staining can be used to visualize and confirm the infiltration of neutrophils or mast cells in tissue models diabetesjournals.org. This provides a robust histological endpoint to validate hits from a primary screen, confirming the effect of a particular compound on inflammatory cell recruitment in a tissue-specific context.

Elucidating the Role of ChAE in Non-Hematopoietic Cell Types or Novel Pathological Conditions

A significant avenue of emerging research is the application of ChAE staining to understand the role of its positive cells in a widening array of pathological conditions outside of classical hematology. This has been particularly fruitful in studying mast cells, which are tissue-resident non-hematopoietic cells involved in allergic reactions, immunity, and fibrosis nih.gov.

Research has utilized this compound to study the involvement of ChAE-positive cells in diverse diseases:

Oncology : Infiltration of mast cells and their interaction with tumor cells have been studied in colitis-induced cancer and paragangliomas researchgate.netaacrjournals.org.

Inflammatory and Fibrotic Diseases : The technique is used to quantify the infiltration of neutrophils and monocytes in models of renal fibrosis and drug-induced liver injury, providing insights into the cellular drivers of these conditions google.comresearchgate.net.

Cardiovascular Disease : ChAE staining helps identify mast cells near atherosclerotic plaques, allowing researchers to investigate their role in plaque stability and vascular inflammation nih.gov.

| Pathological Condition | ChAE-Positive Cell Type(s) Investigated | Research Focus | Reference |

|---|---|---|---|

| Colitis-Induced Cancer | Mast Cells, Macrophages | Investigating cell-cell communication and signaling pathways (e.g., PI3K/AKT) in the tumor microenvironment. | aacrjournals.org |

| Renal Fibrosis | Neutrophils, Monocytes | Quantifying inflammatory cell infiltration in response to unilateral ureteral obstruction (UUO). | google.com |

| Drug-Induced Liver Injury | Neutrophils | Assessing neutrophilic infiltrates in the liver as a marker of immune-mediated toxicity. | researchgate.net |

| Atherosclerosis | Mast Cells | Counting resting and activated mast cells in perivascular tissue near plaques to study their role in vascular inflammation. | nih.gov |

| Paraganglioma | Mast Cells | Understanding the potential role of mast cells in the development and metastasis of neck paragangliomas. | researchgate.net |

Mechanistic Insights and Clinical Translation in Research

Beyond its diagnostic use, research with this compound is contributing to a more profound understanding of the biological function of ChAE and its clinical relevance. The function of ChAE is not fully elucidated, but it is believed to have chymotrypsin-like properties and may be involved in proteolysis, detoxification, and microbiocidal processes nih.govresearchgate.net.

Combining ChAE staining with immunohistochemistry for specific cellular components (like tryptase or carboxypeptidases in mast cells) allows researchers to dissect the functional state of these cells within their native tissue environment nih.govresearchgate.net. This combined approach provides mechanistic insights into how these cells contribute to disease. For example, studies in sickle cell disease models have used ChAE staining to visualize neutrophil infiltration in the lungs, helping to clarify the mechanisms of inflammatory damage in the disease ashpublications.org. Similarly, in models of chronic myelomonocytic leukemia, the stain helps confirm the monocytic nature of infiltrating cells, providing insights into the cellular origins of the disease nih.gov.

Further Investigation into the Physiological and Pathological Significance of ChAE

The precise physiological and pathological functions of chloroacetate esterase (ChAE) are not yet fully understood and remain a subject of ongoing investigation researchgate.net. ChAE is a specific esterase that hydrolyzes chloroacetyl esters of naphthols nih.gov. Its activity is predominantly detected in neutrophilic granulocytes and mast cells nih.gov. High ChAE activity has also been observed in promyelocytes in the bone marrow, with activity levels decreasing as the cells differentiate nih.gov.

Emerging research suggests that the significance of ChAE extends beyond its role as a mere cell marker. Combined histochemical methods are now being employed to explore the functional importance of ChAE and to detail the immune landscape of specific tissue microenvironments in both healthy and diseased states nih.gov. These studies aim to understand how ChAE-positive cells, such as mast cells, are integrated into their surroundings and interact with other cells and extracellular structures researchgate.netnih.gov.

Further research is necessary to identify the specific proteins or groups of proteins that are responsible for the positive ChAE reaction nih.gov. While the reaction has been associated with chymotrypsin-like enzymes, additional studies are needed for verification researchgate.net. A deeper understanding of the enzymes that hydrolyze this compound will provide crucial insights into the selective secretion of products from mast cells and the broader biological role of ChAE nih.gov. This knowledge is vital for comprehending the full range of its involvement in physiological processes and its implications in various pathological conditions researchgate.netnih.gov.

Potential for Developing New Diagnostic or Prognostic Research Markers

The enzymatic reaction of this compound is a cornerstone for the "Leder stain," a technique considered specific for identifying cells of the granulocytic lineage in various samples, including peripheral blood, bone marrow, and tissue sections sigmaaldrich.comsigmaaldrich.com. This specificity provides a strong foundation for its use in diagnostic applications sigmaaldrich.com.

Current research is exploring the development of new diagnostic and prognostic markers by combining ChAE staining with other techniques, such as immunohistochemistry. This dual-staining approach allows for the simultaneous detection of ChAE activity and the immunolabeling of other molecular targets within the tissue microenvironment nih.govresearchgate.net. Such methods offer novel options for:

Determining the histoarchitectonics of organ-specific mast cell populations nih.gov.

Specifying the immune landscape of a particular tissue microenvironment nih.gov.

Studying the pathogenetic role of mast cell secretome in tumor progression researchgate.net.

By providing a more detailed characterization of the cellular and molecular components in a tissue sample, these advanced applications of this compound staining could lead to the development of new diagnostic criteria and protocols for personalized therapy in various diseases researchgate.net. The method's utility in identifying cells of the neutrophil series, monocytes, and mast cells in formalin-fixed, paraffin-embedded tissue makes it a valuable tool for the histological diagnosis of hematological disorders from skin sections nih.gov.

Data Analysis and Interpretation in Complex Biological Systems

The application of this compound staining generates valuable visual data that requires sophisticated analysis and interpretation, especially within the context of complex biological systems. The spatial distribution and density of esterase-positive cells can provide significant insights into inflammatory processes and disease states.

Quantitative Image Analysis for Esterase-Positive Cell Densities

A critical aspect of leveraging this compound staining in research is the ability to move beyond qualitative observation to quantitative analysis. Quantitative image analysis allows for the objective measurement of esterase-positive cell densities, providing robust data for scientific inquiry.

For instance, in studies of inflammation, the infiltration of neutrophils into tissues is a key pathological feature. By staining tissue sections with this compound, researchers can specifically identify and quantify the number of neutrophils present. This is exemplified in research models of sepsis induced by lipopolysaccharide (LPS), where staining revealed severe infiltration of neutrophils in the glomeruli and interstitium of the kidney researchgate.net.

The process typically involves:

Image Acquisition: Capturing high-resolution digital images of the stained tissue sections using light microscopy.

Cell Counting: Utilizing image analysis software to count the number of positively stained cells (which appear as brightly colored deposits) within defined areas of the tissue nih.govalfa-chemistry.com.

Density Calculation: Determining the density of positive cells, often expressed as the number of cells per unit area (e.g., cells/mm²).

This quantitative approach allows for the statistical comparison of cell densities between different experimental groups, such as treated versus untreated subjects, providing a reliable measure of the extent of cellular infiltration researchgate.net. There are no established methods to assess the patterns of histotopographic distribution of ChAE-positive mast cells within the immune and stromal landscapes of a specific tissue microenvironment, highlighting an area for future development nih.gov.

Below is an interactive data table summarizing research findings related to the quantitative analysis of esterase-positive cells.

| Research Focus | Tissue Type | Condition | Analytical Method | Key Finding | Reference |

| Inflammation Model | Kidney | Lipopolysaccharide (LPS)-induced sepsis | Manual counting of this compound esterase stained cells | Significant increase in neutrophil infiltration in LPS-injected mice compared to untreated mice. | researchgate.net |